molecular formula C11H8N4 B13880558 2-Phenyl-1H-imidazo[4,5-d]pyridazine CAS No. 1081-28-3

2-Phenyl-1H-imidazo[4,5-d]pyridazine

Cat. No.: B13880558
CAS No.: 1081-28-3
M. Wt: 196.21 g/mol
InChI Key: MUKXTNPYJPZHHI-UHFFFAOYSA-N
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Description

2-Phenyl-1H-imidazo[4,5-d]pyridazine (CAS 273-00-7) is a high-purity nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This fused bicyclic structure is a key building block for the rational design of novel biologically active molecules due to its structural resemblance to purines, which allows it to interact with essential biomolecules in living systems . While specific pharmacological data for this exact compound is limited in the public domain, compounds within the broader imidazopyridazine and imidazopyridine classes have demonstrated a wide range of therapeutic potential in scientific research. These related structures are frequently investigated for their antitumor properties , antiviral activity , and as inhibitors of various kinases and enzymes . The planar aromatic system of the core scaffold suggests potential for interactions with biological targets like DNA, as seen with similar 1H-imidazo[4,5-f][1,10]phenanthroline structures studied for their ability to interact with telomeric G-quadruplex DNA . Researchers value this compound as a versatile precursor for further chemical functionalization, such as the introduction of amidino or other substituents, to optimize biological activity and selectivity for specific research targets . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1081-28-3

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

2-phenyl-1H-imidazo[4,5-d]pyridazine

InChI

InChI=1S/C11H8N4/c1-2-4-8(5-3-1)11-14-9-6-12-13-7-10(9)15-11/h1-7H,(H,14,15)

InChI Key

MUKXTNPYJPZHHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CN=NC=C3N2

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Phenyl-1H-imidazo[4,5-d]pyridazine

General Synthetic Approaches

The synthesis of this compound typically involves condensation reactions between appropriately substituted pyridazine derivatives and phenyl-containing reagents, often under conditions that promote cyclization and ring fusion. Key methods include:

Specific Reported Methods and Reaction Conditions

Phosphorus Pentachloride-Mediated Acid Chloride Formation and Subsequent Condensation

A method described involves converting pyridazine carboxylic acids to acid chlorides using phosphorus pentachloride, followed by condensation with amino-substituted imidazo[1,2-b]pyridazine derivatives in the presence of tri-n-butylamine under aqueous conditions. This yields 3-substituted imidazo[1,2-b]pyridazinium derivatives in moderate to good yields (50–76%).

  • Example Reaction Conditions :
    • Acid to acid chloride conversion: Phosphorus pentachloride treatment at ambient temperature.
    • Condensation: Reaction with amino-substituted pyridazine derivative in acetone/water mixture at -5°C to 10°C.
    • Base: Tri-n-butylamine to neutralize HCl formed.
    • Yields: 50–72% for intermediate derivatives.
Condensation Using Carbodiimide (CDI) as a Condensing Agent

Carbodiimides such as N,N'-carbonyldiimidazole (CDI) have been used to activate carboxylic acids on pyridazine derivatives, enabling efficient condensation with amines to form amide bonds, a crucial step in constructing the imidazo ring system. This method achieves yields up to 92%.

Representative Synthetic Scheme Summary

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 Pyridazine carboxylic acid Phosphorus pentachloride Acid chloride intermediate ~76 Conversion to acid chloride
2 Acid chloride + amino-imidazo[1,2-b]pyridazine Tri-n-butylamine, acetone/water, -5 to 10°C Amide intermediate 50–72 Condensation step
3 Amide intermediate TFA/anisole Deprotection/removal of protecting groups 50 Final compound formation
4 6-Chloroimidazo[1,2-b]pyridazine NH3, CH3NH2, NaOMe 6-substituted derivatives High Nucleophilic substitution

Analytical and Yield Data

In the preparation of related imidazo[1,2-b]pyridazine derivatives, yields range from moderate to high depending on the step and substituents involved. For example, acid chloride formation proceeds in 76% yield, condensation steps vary between 50% and 72%, and carbodiimide-mediated coupling can reach 92% yield.

Analytical characterization typically involves:

Additional Notes on Synthetic Strategies

  • The choice of protecting groups and deprotection conditions (e.g., MOM group removal with trifluoroacetic acid/anisole) is crucial for obtaining pure final products.

  • Alternative synthetic routes involving hydrazine hydrate reactions with pyridazine derivatives have been explored for related compounds but are less documented specifically for this compound.

  • Recent advances in imidazo-fused heterocycle synthesis often involve catalytic or Ritter-type reactions, but these are more common for imidazo[1,5-a]pyridine systems rather than imidazo[4,5-d]pyridazine.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1H-imidazo[4,5-d]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenyl-1H-imidazo[4,5-d]pyridazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1H-imidazo[4,5-d]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Imidazo[1,2-b]pyridazine vs. Imidazo[4,5-d]pyridazine

Imidazo[1,2-b]pyridazine and imidazo[4,5-d]pyridazine are structural isomers differing in nitrogen atom positions (Figure 1). Key distinctions include:

Feature Imidazo[1,2-b]pyridazine Imidazo[4,5-d]pyridazine
Synthetic Accessibility Well-developed routes (e.g., transition-metal-catalyzed cross-coupling) Limited methods; relies on nucleoside derivatization
Pharmacological Exploration Extensively studied (e.g., kinase inhibitors in clinical trials) Less explored, but notable antiviral activity (IC50 = 30 μM for WNV helicase)
Structural Proximity to Purines Lower resemblance Closer mimicry of purine scaffold, enhancing nucleoside analogue potential

Imidazo[4,5-c]pyridazine

This isomer shares structural features with imidazo[4,5-d]pyridazine but remains understudied due to synthetic challenges. No significant pharmacological data are available in the reviewed literature.

Comparison with Other Heterocyclic Analogues

Thiazolo[4,5-d]pyridazine Derivatives

Thiazolo[4,5-d]pyridazine derivatives exhibit distinct bioactivities influenced by sulfur substitution:

Compound Class Key Activity Example Data
Thiazolo[4,5-d]pyridazine Dihydrofolate reductase (DHFR) inhibition (IC50 = 0.12 μM) Higher potency than imidazo analogues in antimicrobial screens
2-Phenyl-1H-imidazo[4,5-d]pyridazine Nucleoside transport inhibition (4-fold less active than NBMPR) Broader antiviral spectrum (WNV, HAV)

Triazolo[4,5-d]pyridazine Derivatives

Triazolo analogues, such as v-triazolo[4,5-d]pyridazine ribosides, show moderate nucleoside transport inhibition but are 28-fold less potent than nitrobenzylthioformycin . In contrast, imidazo[4,5-d]pyridazine derivatives exhibit superior helicase inhibition, highlighting the impact of heteroatom composition on target specificity.

Antiviral Activity

Antimicrobial Activity

While thiazolo[4,5-d]pyridazine derivatives show potent antimicrobial effects (e.g., MIC = 8 μg/mL against S. aureus ), imidazo[4,5-d]pyridazine derivatives are less explored in this domain. Preliminary data suggest moderate activity, necessitating further optimization .

Nucleoside Transport Inhibition

Imidazo[4,5-d]pyridazine ribosides (e.g., 4-(p-nitrobenzylthio) derivative) inhibit adenosine transport in erythrocytes but are less potent than classical inhibitors like NBMPR . Structural modifications at the 2'-position (e.g., methylation or deoxygenation) may enhance affinity .

Key Routes for Imidazo[4,5-d]pyridazine

  • Nucleoside Analogues: Multi-step synthesis starting from ribofuranosyl intermediates, involving silylation, methylation, and hydrazine treatment (e.g., 2'-O-methyl and 2'-deoxy derivatives) .
  • Agostic Coupling: Limited reports of transition-metal catalysis; palladium or copper catalysts are less effective compared to imidazo[1,2-b]pyridazine synthesis .

Biological Activity

2-Phenyl-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a fused imidazole and pyridazine ring system with a phenyl substituent at the 2-position of the imidazole. The presence of multiple nitrogen atoms within these rings enhances its reactivity and interaction with biological targets, making it a compound of interest for various pharmaceutical applications.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit cell proliferation across various cancer cell lines. For instance:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • A549 (lung cancer)
    • MDA-MB-231 (breast cancer)

The compound demonstrated varying degrees of cytotoxicity, with IC50 values ranging from low micromolar concentrations, indicating its potential as an anticancer agent .

Cell Line IC50 (μM)
HeLa3.2
A5494.5
MDA-MB-2315.0

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that certain derivatives exhibit moderate activity against a range of bacterial strains, including E. coli and Staphylococcus aureus. The structure-activity relationship suggests that modifications to the phenyl group can enhance antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. It is believed to bind to the active sites of specific enzymes, thereby blocking their activity and leading to reduced cell proliferation in cancer cells . This interaction may involve both competitive and non-competitive inhibition pathways.

Comparative Studies

When compared to structurally similar compounds such as imidazo[4,5-b]pyridine and pyrido[3,2-e][1,2]imidazole, this compound shows unique pharmacological profiles. For example:

Compound Name Unique Features
Imidazo[4,5-b]pyridineKnown for anti-inflammatory properties
Pyrido[3,2-e][1,2]imidazoleNotable for neuroprotective effects
This compound Exhibits broad anticancer and antimicrobial activities

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:

  • Study on Cancer Cell Lines : A comprehensive study assessed the antiproliferative effects on various human cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner.
  • Antimicrobial Testing : In another study focusing on bacterial resistance patterns, derivatives of this compound were tested against resistant strains of bacteria. The findings highlighted the potential for developing new antimicrobial agents based on the imidazo-pyridazine scaffold.

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